Copper Corrosion Inhibition: Highest Efficiency Among Seven Analogues
In a direct head-to-head study of seven aryl diazonium salt-derived organic layers electrodeposited on copper at 0.25 mA for 300 s, 4-(4-aminophenyl)butyric acid achieved the highest corrosion inhibition efficiency of up to 90%, outperforming all six comparators including 4-aminophenylacetic acid, 4-aminophenethyl alcohol, 4-fluoroaniline, 4-(heptadecafluorooctyl)aniline, 4-aminoantipyrine, and 3,4,5-trimethoxyaniline [1]. The lowest inhibition efficiency was observed for 4-fluoroaniline [1]. The inhibition efficiency was quantified via Tafel potentiodynamic polarization measurements in both 3.5% NaCl (pH 4.77) and citrate buffer (pH 3.00), with the electrodeposited mass monitored by quartz crystal microbalance (QCM). For the 300 s deposition condition, five compounds exceeded 90% inhibition in both media, but 4-(4-aminophenyl)butyric acid was explicitly identified as the top performer [1][2].
| Evidence Dimension | Corrosion inhibition efficiency (IE%) on copper, 300 s electrodeposition |
|---|---|
| Target Compound Data | Up to 90% IE; highest among 7 tested compounds |
| Comparator Or Baseline | 4-Fluoroaniline (lowest IE%); 4-aminophenylacetic acid (intermediate IE); 4-aminophenethyl alcohol (intermediate IE) |
| Quantified Difference | 4-(4-Aminophenyl)butyric acid ranked #1 of 7; ~90% IE vs. substantially lower IE for 4-fluoroaniline (lowest ranking). Five compounds exceeded 90% IE at 300 s; 4-APB was the most consistently high performer across both 3.5% NaCl and citrate buffer. |
| Conditions | Copper on gold screen-printed electrode; aryl diazonium salt electrodeposition at 0.25 mA for 30 s or 300 s; Tafel potentiodynamic polarization in 3.5% NaCl and 0.1 M citrate buffer (pH 3.00), room temperature, aerobic |
Why This Matters
For industrial corrosion-inhibitor procurement or materials science research on copper protection, 4-(4-aminophenyl)butyric acid offers the highest demonstrated inhibition efficiency among this structurally diverse panel, making it the rational first-choice candidate over the weaker-performing analogs tested in the same study.
- [1] Zeng, X.Q., Jiang, Z.N., Zhang, G.A., et al. (2017). Electrodeposited Organic Layers Formed from Aryl Diazonium Salts for Inhibition of Copper Corrosion. Materials, 10(3), 235. doi:10.3390/ma10030235. PMC5503370. Abstract: 'The highest corrosion inhibition was obtained for 4-(4-aminophenyl)butyric acid and the lowest for 4-fluoroaniline.' View Source
- [2] ScienceOpen. (2017). Electrodeposited Organic Layers Formed from Aryl Diazonium Salts for Inhibition of Copper Corrosion. Full text. 'Remarkable inhibition efficiencies (higher than 90% in both corrosion media) were found for five of the tested organic compounds using 300 s electrodeposition.' View Source
